5-Bromo-2,3-dimethyl-2-pentene
Overview
Description
5-Bromo-2,3-dimethyl-2-pentene: is an organic compound with the molecular formula C7H13Br It is a brominated alkene characterized by the presence of a bromine atom attached to a carbon chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2-pentene typically involves the bromination of 2,3-dimethyl-2-pentene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,3-dimethyl-2-pentene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen (H2) in the presence of a catalyst, leading to the formation of saturated compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes by the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of saturated alkanes.
Elimination: Formation of alkenes with varying degrees of substitution.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dimethyl-2-pentene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized compounds.
Biology and Medicine: While specific biological applications of this compound are not well-documented, brominated alkenes in general are studied for their potential biological activities. They may be used in the development of pharmaceuticals or as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it valuable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethyl-2-pentene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bond provides a site for the addition of atoms or groups, facilitated by catalysts or specific reaction conditions.
Comparison with Similar Compounds
5-Bromo-2-methyl-2-pentene: Similar structure but with one less methyl group.
2-Bromo-2-methylpropane: A brominated alkane with a different carbon skeleton.
3-Bromo-2-methylpropene: A brominated alkene with a different position of the double bond and bromine atom.
Uniqueness: 5-Bromo-2,3-dimethyl-2-pentene is unique due to its specific substitution pattern and the presence of both a bromine atom and a double bond. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2,3-dimethylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMDNHIOOCHXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339683 | |
Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56312-52-8 | |
Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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